molecular formula C14H10BrN B12086357 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile

1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B12086357
M. Wt: 272.14 g/mol
InChI Key: KQILLKVKHVVGNO-UHFFFAOYSA-N
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Description

1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is a bicyclic aromatic compound featuring a cyclopropane ring fused to a naphthalene moiety substituted with a bromine atom at the 7-position and a nitrile group at the cyclopropane carbon.

Properties

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

1-(7-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C14H10BrN/c15-13-4-2-10-1-3-12(7-11(10)8-13)14(9-16)5-6-14/h1-4,7-8H,5-6H2

InChI Key

KQILLKVKHVVGNO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=C2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 7-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Cyclopropanation: The brominated naphthalene undergoes a cyclopropanation reaction with a suitable cyclopropane precursor, often using a reagent like diazomethane or a Simmons-Smith reagent.

    Nitrile Introduction:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for bromination, cyclopropanation, and nitrile introduction can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted naphthalenes
  • Oxidized or reduced derivatives of the original compound
  • Linear or branched carbon chains from cyclopropane ring opening

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of cyclopropanation and nitrile introduction reactions.

Biology and Medicine:

    Pharmaceutical Research: Potential precursor for the development of new drugs targeting specific biological pathways.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science:

    Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and nitrile group can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The bromine atom and nitrile group in 1-(7-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile influence its electronic and steric properties. Comparisons with analogs reveal:

  • 1-(4-Bromophenyl)cyclopropane-1-carbonitrile (CAS 749269-73-6): Molecular Formula: C₁₀H₇BrFN vs. C₁₄H₁₀BrN (target compound). Synthetic Utility: Phenyl-substituted analogs undergo ring-opening reactions under phase-transfer catalysis (PTC), while naphthalene derivatives may resist such transformations due to steric hindrance .
  • 1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile (CAS 1314658-34-8) :
    • Steric Effects : The methyl group in this analog reduces reactivity in nucleophilic substitutions compared to the target compound’s unsubstituted naphthalene .
    • Biological Activity : Methyl and halogen substitutions are common in kinase inhibitors, suggesting the target compound could be optimized for similar applications .

Spectral and Physical Properties

Key spectral data for analogs highlight trends:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) Ref.
1-(4-Bromophenyl)cyclopropane-1-carbonitrile 7.11 (d, J = 8.3 Hz, 2H) 129.8 (C-Br), 118.1 (CN) 286, 288 [M+H]⁺ [1]
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile Not reported Not reported Not reported [13]
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carbonitrile Not reported Not reported 240.07 [M+H]⁺ [20]

The absence of spectral data for the target compound underscores a research gap. However, bromine’s deshielding effect in ¹H NMR (e.g., δ ~7.1–7.6 ppm in analogs) and nitrile carbon signals (δ ~118 ppm) are consistent across derivatives .

Key Differences and Research Implications

  • Electronic Effects : The naphthalene ring in the target compound likely increases electron-withdrawing character compared to phenyl analogs, influencing reactivity in cross-coupling reactions .
  • Synthetic Challenges : Naphthalene’s bulk may complicate cyclopropanation steps, necessitating optimized conditions (e.g., radical cyclopropanation as in ) .
  • Biological Potential: The target compound’s extended aromatic system could improve pharmacokinetic properties (e.g., blood-brain barrier penetration) relative to smaller analogs .

Biological Activity

1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile can be described by the following chemical properties:

PropertyValue
Molecular Formula C12H8BrN
Molecular Weight 246.1 g/mol
IUPAC Name 1-(7-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile
Canonical SMILES C1CC(C1)C#N[C]2=CC=CC=C2C(=C1)Br

The biological activity of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Research indicates that it may act as a modulator of sigma receptors, which are implicated in numerous physiological processes and disease states.

Sigma Receptor Interaction

Sigma receptors (S1R and S2R) have been identified as critical targets for various therapeutic agents. Studies suggest that compounds interacting with these receptors can influence neuroprotective pathways and exhibit anticancer properties. The modulation of sigma receptors by 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile could lead to significant therapeutic effects in neurodegenerative diseases and cancer treatment .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

The interaction of this compound with sigma receptors also suggests possible neuroprotective effects. Research indicates that sigma receptor agonists can enhance neuronal survival and promote neuroplasticity, which may be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies have investigated the biological activity of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile:

  • Study on Cancer Cell Lines : In a study involving various human cancer cell lines, 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile demonstrated IC50 values indicating significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotection Assessment : Another study assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated that administration of the compound led to reduced neuronal loss and improved cognitive function, likely through sigma receptor modulation .

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